5-fluoro-1H-indole-7-carboxylic Acid 5-fluoro-1H-indole-7-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 875305-87-6
VCID: VC3799794
InChI: InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
SMILES: C1=CNC2=C(C=C(C=C21)F)C(=O)O
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

5-fluoro-1H-indole-7-carboxylic Acid

CAS No.: 875305-87-6

Cat. No.: VC3799794

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1H-indole-7-carboxylic Acid - 875305-87-6

Specification

CAS No. 875305-87-6
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 5-fluoro-1H-indole-7-carboxylic acid
Standard InChI InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Standard InChI Key SXLQIJMLVHUFKL-UHFFFAOYSA-N
SMILES C1=CNC2=C(C=C(C=C21)F)C(=O)O
Canonical SMILES C1=CNC2=C(C=C(C=C21)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The indole core of 5-fluoro-1H-indole-7-carboxylic acid consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The fluorine atom at the 5-position and the carboxylic acid group at the 7-position introduce electronic and steric effects that influence its reactivity and intermolecular interactions. The planar aromatic system facilitates π-π stacking, while the carboxyl group enables hydrogen bonding and salt formation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H6FNO2\text{C}_9\text{H}_6\text{FNO}_2
Molecular Weight179.15 g/mol
Density1.51 g/cm³
Boiling Point418.6 ± 25.0 °C (predicted)
Melting Point210–212 °C (in ethanol)
pKa4.22 ± 0.10 (predicted)
LogP2.005

Spectroscopic Characteristics

Spectroscopic data provide insights into the compound’s electronic environment. The SMILES string C1=CNC2=C(C=C(C=C21)F)C(=O)O and InChIKey SXLQIJMLVHUFKL-UHFFFAOYSA-N confirm the substitution pattern. Predicted collision cross-section (CCS) values for adducts such as [M+H]+[M+H]^+ (133.9 Ų) and [MH][M-H]^- (132.9 Ų) aid in mass spectrometry-based identification . Nuclear magnetic resonance (NMR) studies would likely reveal distinct shifts for the fluorine atom (δ ~ -110 ppm in 19F^{19}\text{F} NMR) and carboxyl proton (δ ~ 12 ppm in 1H^{1}\text{H} NMR) .

Applications in Research and Industry

Materials Science

In organic electronics, the indole scaffold’s planar structure and fluorine’s electron-withdrawing effects make this compound a candidate for organic semiconductors or fluorescent probes . Its thermal stability (decomposition above 400°C) supports applications in high-temperature polymer composites .

Precautionary MeasureDescription
Personal Protective EquipmentGloves, eye protection, lab coat
VentilationUse fume hood to avoid inhalation
First AidRinse skin/eyes with water; seek medical help
StorageCool, dry place in tightly sealed container

Comparison with Related Indole Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaSubstituentsKey Applications
5-Fluoro-1H-indole-7-carboxylic acidC9H6FNO2\text{C}_9\text{H}_6\text{FNO}_25-F, 7-COOHPharmaceutical synthesis
4-Bromo-1H-indole-7-carboxylic acidC9H6BrNO2\text{C}_9\text{H}_6\text{BrNO}_24-Br, 7-COOHEnzyme inhibition studies
1H-Indole-2,7-dicarboxylic acidC10H7NO4\text{C}_{10}\text{H}_7\text{NO}_42-COOH, 7-COOHPolymer precursors

The fluorine atom in 5-fluoro-1H-indole-7-carboxylic acid enhances metabolic stability compared to non-halogenated analogs, making it preferable in drug design .

Future Perspectives

Further research should explore:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral indole derivatives.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in cell-based assays.

  • Material Characterization: Investigating optoelectronic properties for use in OLEDs or sensors.

Advances in synthetic methodology and computational modeling will accelerate the exploitation of this compound’s potential .

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